2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including benzenesulfonyl, trifluoromethyl, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Trifluoromethyl phenyl sulfones: These compounds are used as trifluoromethylating agents and have applications in organic synthesis.
Uniqueness
2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF6NO4S/c27-21-12-18(26(31,32)33)14-34-24(21)38-19-9-10-22(23(13-19)39(35,36)20-7-2-1-3-8-20)37-15-16-5-4-6-17(11-16)25(28,29)30/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPLRDZKFFNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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